molecular formula C6H6NaO7Sb B12683404 sodium;antimony(5+);(2R,3S,4R,5R)-2,3,4,5,6-pentaoxidohexanoate CAS No. 97763-70-7

sodium;antimony(5+);(2R,3S,4R,5R)-2,3,4,5,6-pentaoxidohexanoate

Cat. No.: B12683404
CAS No.: 97763-70-7
M. Wt: 334.86 g/mol
InChI Key: BLIHZAGSAWBCMR-ZBHRUSISSA-M
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Description

Sodium;antimony(5+);(2R,3S,4R,5R)-2,3,4,5,6-pentaoxidohexanoate, also known as sodium stibogluconate, is a pentavalent antimony compound. It is primarily used in the treatment of leishmaniasis, a disease caused by protozoan parasites. This compound has been widely studied for its medicinal properties and its ability to inhibit certain enzymes in parasitic organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium stibogluconate involves the reaction of antimony trioxide with gluconic acid in the presence of sodium hydroxide. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired pentavalent antimony compound .

Industrial Production Methods

In industrial settings, the production of sodium stibogluconate involves several steps, including the purification of raw materials, reaction under controlled conditions, and subsequent purification of the final product. The compound is often produced in large batches to meet the demand for its use in medical treatments .

Chemical Reactions Analysis

Types of Reactions

Sodium stibogluconate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of sodium stibogluconate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of sodium stibogluconate include various antimony compounds with different oxidation states and ligand environments. These products have different biological activities and are studied for their potential therapeutic applications .

Scientific Research Applications

Sodium stibogluconate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium stibogluconate involves the inhibition of phosphofructokinase, an enzyme crucial for the energy metabolism of parasitic organisms. By inhibiting this enzyme, the compound disrupts the energy supply of the parasite, leading to its death. Sodium stibogluconate is taken up by selective intracellular endocytosis and enters the phagosome of macrophages, where it exerts its effects on the parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium stibogluconate is unique in its specific mechanism of action and its effectiveness in treating leishmaniasis. Its ability to inhibit phosphofructokinase and its selective uptake by macrophages make it a valuable compound in the treatment of parasitic infections .

Properties

CAS No.

97763-70-7

Molecular Formula

C6H6NaO7Sb

Molecular Weight

334.86 g/mol

IUPAC Name

sodium;antimony(5+);(2R,3S,4R,5R)-2,3,4,5,6-pentaoxidohexanoate

InChI

InChI=1S/C6H7O7.Na.Sb/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2-5H,1H2,(H,12,13);;/q-5;+1;+5/p-1/t2-,3-,4+,5-;;/m1../s1

InChI Key

BLIHZAGSAWBCMR-ZBHRUSISSA-M

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])[O-])[O-])[O-])[O-])[O-].[Na+].[Sb+5]

Canonical SMILES

C(C(C(C(C(C(=O)[O-])[O-])[O-])[O-])[O-])[O-].[Na+].[Sb+5]

Origin of Product

United States

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